N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2319851-95-9, indicating its recognition and classification in chemical databases. Its structure features a combination of thiophene, sulfonamide, and hydroxyethoxy moieties, which contribute to its chemical behavior.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. The presence of the tetrahydrothiophene ring and the hydroxyethoxy substituent adds to its complexity and potential reactivity.
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is , with a molecular weight of approximately 381.5 g/mol.
The structure can be represented using SMILES notation: COC(=O)c1sccc1S(=O)(=O)NCC1(OCCO)CCSC1
, which provides insight into its connectivity and functional groups.
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions:
These reactions require specific reagents and conditions to drive the desired transformations while minimizing side reactions.
The mechanism of action for N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with biological targets:
Data suggests that such compounds can modulate cellular processes by interacting with specific receptors or enzymes involved in metabolic pathways.
While specific physical properties such as melting point and boiling point are not readily available, general characteristics include:
The presence of multiple functional groups suggests reactivity under various conditions, making it suitable for further chemical modifications or applications in organic synthesis.
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide has potential applications in several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4